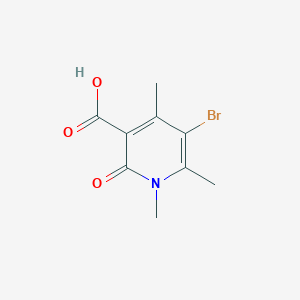
7-Acetylquinoline-3-carboxylic acid
Descripción general
Descripción
7-Acetylquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C12H9NO3 and its molecular weight is 215.20. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organotin(IV) Carboxylates Synthesis
A study by Xiao et al. (2013) discusses the synthesis of a series of organotin carboxylates based on amide carboxylic acids, including derivatives of quinoline carboxylic acids. These compounds were characterized by various methods such as IR, NMR spectroscopy, and X-ray crystallography, highlighting the diverse molecular architectures of organotin carboxylates influenced by amide carboxylic acids (Xiao et al., 2013).
Antibacterial Properties of Quinoline Carboxylic Acids
Al-Hiari et al. (2011) synthesized new derivatives involving quinoline carboxylic acids and evaluated their antibacterial properties. The study highlights the potential of quinoline carboxylic acid derivatives in developing new antibacterial agents (Al-Hiari et al., 2011).
Auxiliary-Assisted Palladium-Catalyzed Reactions
Research by Shabashov and Daugulis (2010) presents a method for auxiliary-directed, palladium-catalyzed arylation and alkylation of sp3 and sp2 C-H bonds in carboxylic acid derivatives. This method showcases the functionalization of carboxylic acids, including those derived from quinoline, underlining their utility in complex chemical reactions (Shabashov & Daugulis, 2010).
Antimicrobial Activity of Quinoline Carboxylic Acids
Bhatt and Agrawal (2010) explored the synthesis of quinoline-4-carboxylic acid derivatives and their antimicrobial properties. They found these compounds to be effective against a range of microorganisms, emphasizing the role of quinoline carboxylic acids in antimicrobial research (Bhatt & Agrawal, 2010).
Photophysical Properties
Tang et al. (2011) investigated the excited-state intramolecular double proton transfer in 7-hydroxyquinoline-8-carboxylic acid. This study sheds light on the unique photophysical properties of quinoline carboxylic acids, which could have implications in photonic and electronic applications (Tang et al., 2011).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Quinoline derivatives, in general, have been found to interact with a variety of biological targets, including enzymes, receptors, and cellular structures
Mode of Action
Quinoline derivatives are known to interact with their targets in various ways, such as inhibiting enzyme activity, modulating receptor function, or disrupting cellular structures
Biochemical Pathways
Quinoline derivatives can be converted to various intermediates of glycolysis and the citric acid cycle, allowing them to slip into the cellular respiration pathway
Pharmacokinetics
It is reported to have high gastrointestinal absorption and is permeable to the blood-brain barrier . These properties suggest that 7-Acetylquinoline-3-carboxylic acid may have good bioavailability
Result of Action
Quinoline derivatives, in general, can have various effects depending on their specific targets and modes of action
Action Environment
Factors such as pH, temperature, and the presence of other substances can potentially affect the action of chemical compounds
Propiedades
IUPAC Name |
7-acetylquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c1-7(14)8-2-3-9-4-10(12(15)16)6-13-11(9)5-8/h2-6H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORIAGSAUPSQET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=NC=C(C=C2C=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401288009 | |
| Record name | 3-Quinolinecarboxylic acid, 7-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401288009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1956328-33-8 | |
| Record name | 3-Quinolinecarboxylic acid, 7-acetyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1956328-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Quinolinecarboxylic acid, 7-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401288009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-amino-5-methylbenzo[f]pyrido[2,3-b][1,4]thiazepin-6(5H)-one](/img/structure/B3032402.png)





![4,7-diiodobenzo[c][1,2,5]thiadiazole](/img/structure/B3032413.png)


![5-[4-(4-Chlorophenoxy)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3032418.png)

